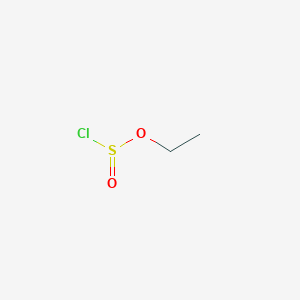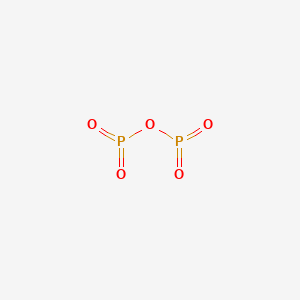
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene involves intricate processes, including fluorination and nitration, to introduce fluorine and nitro groups into the benzene ring. Studies have explored various synthetic routes, highlighting methods such as direct fluorination and nucleophilic aromatic substitution to achieve the desired compound structure. For example, the synthesis and nucleophilic aromatic substitution of related compounds provide insights into the synthetic approaches and challenges encountered in incorporating fluoro and nitro groups onto the benzene ring (Beilstein Journal of Organic Chemistry, 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its electron-withdrawing groups, which significantly affect its electronic properties and reactivity. Investigations into related compounds using spectroscopic techniques and quantum chemical calculations have shed light on the structural aspects, revealing how fluorine and nitro substitutions influence the overall molecular geometry and electronic distribution. For instance, studies on the structure and conformation of related fluoro(trifluoromethyl)benzenes through gas electron diffraction and quantum chemical calculations offer valuable data on the conformational preferences and structural dynamics of such compounds (Journal of Physical Chemistry A, 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the reactive nature of its fluorine and nitro groups. These reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles, and electrophilic aromatic substitution, influenced by the presence of the electron-withdrawing nitro group. Research on the reactivity and synthesis of fluoro-nitroaryl triazenes illustrates the compound's potential in nucleophilic substitution reactions, providing pathways to novel benzotriazoles and other derivatives (Chemical Communications, 2002).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of fluorine and nitro groups contributes to its polarity, affecting its solubility in various solvents and its phase behavior under different temperatures.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are dictated by the electron-withdrawing effects of the fluorine and nitro groups. These effects stabilize the compound's anionic forms, influence its reactivity in electrophilic and nucleophilic reactions, and affect its redox behavior. Studies on related fluorinated compounds offer insights into how fluorination alters the chemical behavior and properties of benzene derivatives (The Journal of Organic Chemistry, 2022).
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El grupo trifluorometilo, que está presente en 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, es una característica común en muchos fármacos aprobados por la FDA . Este grupo puede mejorar las propiedades farmacológicas de las moléculas de fármacos, haciéndolas más eficaces .
Síntesis de Pexidartinib
Pexidartinib, un fármaco que se utiliza para tratar el tumor de células gigantes tenosinovial, puede sintetizarse utilizando un compuesto que contiene un grupo trifluorometilo . La presencia del grupo trifluorometilo en this compound podría hacerlo potencialmente útil en la síntesis de este fármaco .
Derivatización de aminoácidos
this compound se ha utilizado como reactivo para la derivatización de aminoácidos libres en bebidas de kombucha fermentadas . Este proceso puede ayudar a mejorar el sabor y el valor nutricional de estas bebidas .
Síntesis de otros compuestos que contienen trifluorometilo
El grupo trifluorometilo en this compound se puede utilizar para sintetizar otros compuestos que contienen trifluorometilo . Estos compuestos pueden tener una amplia gama de aplicaciones, desde productos farmacéuticos hasta agroquímicos .
5. Investigación y desarrollo de nuevos fármacos Las propiedades únicas del grupo trifluorometilo hacen que this compound sea un compuesto valioso en la investigación y el desarrollo de nuevos fármacos . Se puede utilizar para modificar la estructura de las moléculas de fármacos, lo que potencialmente mejora su eficacia <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKVQPNHGFUXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565792 | |
| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69411-67-2 | |
| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)






![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
